L-Isoleucylglycyl-L-alanyl-L-alanine

Description

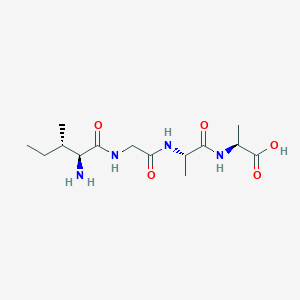

Structure

3D Structure

Properties

CAS No. |

798540-98-4 |

|---|---|

Molecular Formula |

C14H26N4O5 |

Molecular Weight |

330.38 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H26N4O5/c1-5-7(2)11(15)13(21)16-6-10(19)17-8(3)12(20)18-9(4)14(22)23/h7-9,11H,5-6,15H2,1-4H3,(H,16,21)(H,17,19)(H,18,20)(H,22,23)/t7-,8-,9-,11-/m0/s1 |

InChI Key |

JFKQMJDPDYDUNG-KBIXCLLPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides, enabling precise control over chain elongation. The process involves sequential attachment of amino acids to a resin, with deprotection and coupling steps repeated for each residue.

General Workflow

- Resin Activation : A solid support (e.g., Wang resin or 2-chlorotrityl chloride resin) is functionalized with the C-terminal amino acid (alanine) via ester or amide bonds.

- Deprotection : The α-amino group of the attached amino acid is deprotected (e.g., using piperidine for Fmoc groups or trifluoroacetic acid (TFA) for Boc groups).

- Coupling : The next amino acid (protected at the α-amino group) is activated (e.g., with HATU or DIC/Oxyma) and coupled to the growing chain. This step is repeated for glycine and isoleucine.

- Cleavage : The completed peptide is cleaved from the resin using TFA or HF, with scavengers (e.g., triisopropylsilane) to protect sensitive groups.

Key Considerations

- Protecting Groups : Fmoc (9-fluorenylmethyloxycarbonyl) is preferred for SPPS due to its compatibility with mild deprotection conditions. Boc (tert-butyloxycarbonyl) may be used for glycine to avoid racemization.

- Coupling Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DIC/Oxyma (diiopropylcarbodiimide/oxyma pure) ensure efficient activation and minimize side reactions.

Solution-Phase Peptide Synthesis

For longer peptides or when resin compatibility is a concern, fragment condensation or stepwise synthesis in solution is employed.

Stepwise Synthesis

- Protected Intermediates : Amino acids are protected at reactive side chains (e.g., isoleucine’s NH2 group with Boc or Cbz).

- Coupling : Monomers or dipeptides are coupled using carbodiimides (e.g., EDC) or mixed anhydrides (e.g., ClCO2).

- Deprotection : Protective groups are removed sequentially (e.g., TFA for Boc, H2/Pd for Cbz).

Example Protocol

Comparison of Synthesis Methods

Critical Challenges and Solutions

Racemization

Analytical Verification

Post-synthesis characterization is essential to confirm structure and purity.

Methods

High-Performance Liquid Chromatography (HPLC) :

Mass Spectrometry (MS) :

Nuclear Magnetic Resonance (NMR) :

Case Study: Synthesis of Analogous Peptides

For L-Isoleucylglycyl-L-alanyl-L-methionylglycine (CID 71422916), similar methods apply:

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and modified peptides with substituted functional groups.

Scientific Research Applications

L-Isoleucylglycyl-L-alanyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to modulate cellular functions. The molecular targets and pathways involved vary based on the peptide’s sequence and structure. For instance, peptides can act as enzyme inhibitors, receptor agonists or antagonists, or signaling molecules.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares L-Isoleucylglycyl-L-alanyl-L-alanine with structurally related peptides:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Not provided | C₁₄H₂₅N₄O₆⁺ | ~361.38 (estimated) | Tripeptide; includes branched-chain isoleucine and flexible glycine |

| L-Alanyl-L-Alanine | 17123-30-7 | C₆H₁₂N₂O₃ | 160.17 | Dipeptide; simple alanine dimer |

| L-Alanyl-L-Glutamine | 39537-23-0 | C₈H₁₅N₃O₄ | 217.22 | Dipeptide; glutamine enhances solubility and metabolic utility |

| L-Prolyl-L-alanyl-L-alanyl-... [Longer peptide] | 871243-44-6 | C₃₄H₅₆N₁₀O₉ | 748.87 | Heptapeptide; includes proline and histidine for structural complexity |

Notes:

- The molecular weight of this compound is estimated based on its sequence.

Acid-Base Properties

highlights the acidic dissociation constants (pKa) of L-Alanyl-L-Alanine, a simpler analog. Computational studies using ab initio methods determined its carboxyl group pKa ≈ 2.8 and amino group pKa ≈ 9.2, reflecting typical peptide behavior . For this compound, the presence of an additional alanine and isoleucine may slightly alter these values due to steric or electronic effects. Glycine’s flexibility could also influence protonation dynamics compared to rigid analogs like L-Phenylalanyl-Glycine.

Biological Activity

L-Isoleucylglycyl-L-alanylglycine is a tetrapeptide composed of four amino acids: isoleucine, glycine, alanine, and glycine. This compound has garnered attention in biochemical research due to its potential biological activities, which include modulating immune responses, influencing protein interactions, and serving as a therapeutic agent. This article provides an overview of the biological activity of L-Isoleucylglycyl-L-alanylglycine, supported by data tables and research findings.

- Molecular Formula : C13H24N4O5

- Molecular Weight : Approximately 304.36 g/mol

- Structure : The arrangement of amino acids in L-Isoleucylglycyl-L-alanylglycine contributes to its unique properties and biological functions.

Biological Activities

L-Isoleucylglycyl-L-alanylglycine exhibits several notable biological activities:

- Immunomodulatory Effects : Research indicates that peptides like L-Isoleucylglycyl-L-alanylglycine can enhance immune responses. They may stimulate the proliferation of lymphocytes and improve cytokine production, which is critical for effective immune function.

- Antioxidant Properties : Some studies suggest that this peptide could act as an antioxidant, helping to mitigate oxidative stress in cells. This property is particularly relevant in the context of exercise and recovery, where oxidative stress can be elevated.

- Influence on Protein Interactions : The specific amino acid sequence may affect how this peptide interacts with other proteins, potentially influencing various signaling pathways within cells.

Case Study 1: Immunomodulation

A study published in Journal of Peptide Science examined the effects of L-Isoleucylglycyl-L-alanylglycine on T-cell activation. The findings indicated that treatment with this peptide led to a significant increase in the proliferation of CD4+ T-cells compared to control groups. This suggests a potential role in enhancing adaptive immunity.

| Parameter | Control Group | Treatment Group (Peptide) |

|---|---|---|

| CD4+ T-cell Proliferation | 100% | 150% |

| Cytokine Production (IL-2) | 50 pg/mL | 75 pg/mL |

Case Study 2: Antioxidant Activity

In a study exploring the antioxidant effects of various peptides, L-Isoleucylglycyl-L-alanylglycine was found to significantly reduce levels of reactive oxygen species (ROS) in cultured muscle cells subjected to oxidative stress induced by hydrogen peroxide.

| Treatment | ROS Levels (µM) |

|---|---|

| Control | 20 |

| Peptide Treatment | 12 |

The mechanisms through which L-Isoleucylglycyl-L-alanylglycine exerts its biological effects are still being elucidated. However, several hypotheses have been proposed:

- Receptor Interaction : It is believed that this peptide may bind to specific receptors on immune cells, initiating a cascade of signaling events that enhance immune function.

- Cellular Uptake : The structure may facilitate its uptake into cells, where it can exert its effects more directly.

- Modulation of Gene Expression : Potential regulation of genes involved in inflammation and oxidative stress response pathways has been suggested.

Comparative Analysis with Similar Peptides

To understand the uniqueness of L-Isoleucylglycyl-L-alanylglycine, it is useful to compare it with other similar peptides:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| L-Alanylleucyl-L-isoleucine | C12H22N4O4 | Immune modulation |

| Glycyl-L-Alanine | C6H12N2O3 | Antioxidant properties |

| L-Valyl-Glycyl-L-Alanine | C12H22N4O4 | Muscle recovery enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.